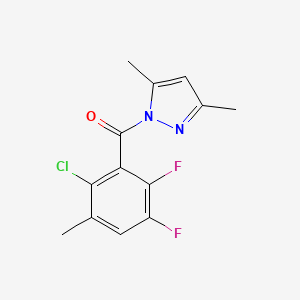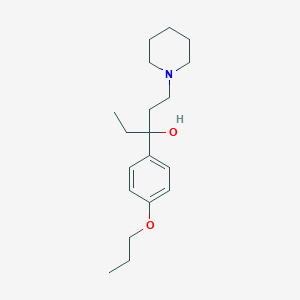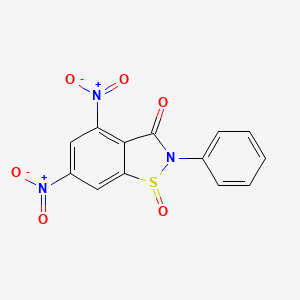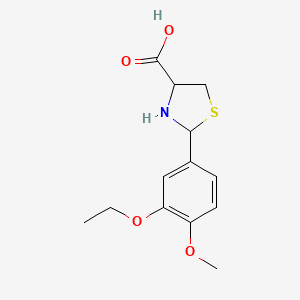![molecular formula C21H24N2O5S2 B15008806 [7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)
[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-METHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives
Métodos De Preparación
The synthesis of 6-(4-METHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE involves several steps, including cyclization, ring annulation, and cycloaddition reactions. The synthetic routes typically start with the preparation of the pyrrole and pyrazine rings, followed by their fusion to form the pyrrolopyrazine scaffold. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Análisis De Reacciones Químicas
6-(4-METHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, it has shown promise as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent. Its diverse biological activities make it a valuable scaffold for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 6-(4-METHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. Detailed studies on its molecular interactions and docking studies have provided insights into its suitability for further development .
Comparación Con Compuestos Similares
6-(4-METHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE can be compared with other pyrrolopyrazine derivatives, such as those containing different substituents on the pyrrole or pyrazine rings. These similar compounds may exhibit varying degrees of biological activity and specificity.
Propiedades
Fórmula molecular |
C21H24N2O5S2 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H24N2O5S2/c1-4-12-29(25,26)20-17-14-22-10-11-23(17)18(21(20)30(27,28)13-5-2)19(24)16-8-6-15(3)7-9-16/h6-11,14H,4-5,12-13H2,1-3H3 |
Clave InChI |
SDMBWFDEPMYMGI-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=C2C=NC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15008732.png)
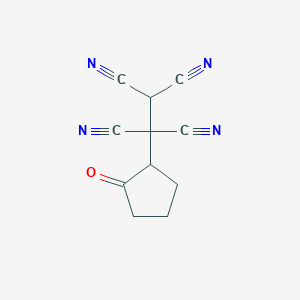
![5-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008753.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B15008758.png)

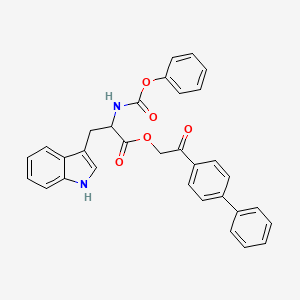
![ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B15008773.png)
![4,5,7-Trimethyl-3-thioxooctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B15008782.png)
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15008790.png)
